molecular formula C6H4BClF3KO B13470084 Potassium 3-chloro-4-hydroxyphenyltrifluoroborate CAS No. 1015082-74-2

Potassium 3-chloro-4-hydroxyphenyltrifluoroborate

Cat. No.: B13470084
CAS No.: 1015082-74-2
M. Wt: 234.45 g/mol
InChI Key: NLVUNZLQALXJBW-UHFFFAOYSA-N
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Description

Potassium 3-chloro-4-hydroxyphenyltrifluoroborate is a chemical compound with the molecular formula C6H4ClF3O. It is primarily used in research settings, particularly in the field of proteomics . This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.

Preparation Methods

The synthesis of Potassium 3-chloro-4-hydroxyphenyltrifluoroborate typically involves the reaction of 3-chloro-4-hydroxyphenylboronic acid with potassium trifluoroborate. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. Industrial production methods may involve scaling up this reaction using larger reactors and more efficient purification techniques .

Chemical Reactions Analysis

Scientific Research Applications

Potassium 3-chloro-4-hydroxyphenyltrifluoroborate is extensively used in scientific research, particularly in the fields of chemistry and biology. In chemistry, it is employed as a reagent in various coupling reactions to synthesize complex organic molecules. In biology, it is used in the study of proteomics to label and identify proteins.

Mechanism of Action

The mechanism of action of Potassium 3-chloro-4-hydroxyphenyltrifluoroborate involves its role as a boron reagent in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with palladium catalysts, transferring the boron moiety to the palladium center. This facilitates the formation of a new carbon-carbon bond between the aryl halide and the boronic acid . The molecular targets and pathways involved in this process are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Potassium 3-chloro-4-hydroxyphenyltrifluoroborate can be compared to other boron reagents used in Suzuki–Miyaura coupling reactions, such as Potassium phenyltrifluoroborate and Potassium 4-hydroxyphenyltrifluoroborate. While these compounds share similar reactivity and applications, this compound is unique due to the presence of the chloro and hydroxy substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions .

Properties

CAS No.

1015082-74-2

Molecular Formula

C6H4BClF3KO

Molecular Weight

234.45 g/mol

IUPAC Name

potassium;(3-chloro-4-hydroxyphenyl)-trifluoroboranuide

InChI

InChI=1S/C6H4BClF3O.K/c8-5-3-4(7(9,10)11)1-2-6(5)12;/h1-3,12H;/q-1;+1

InChI Key

NLVUNZLQALXJBW-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=C(C=C1)O)Cl)(F)(F)F.[K+]

Origin of Product

United States

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